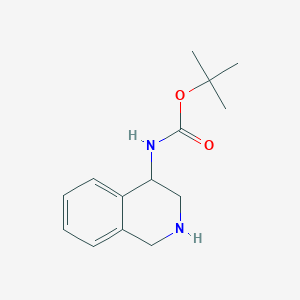tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
CAS No.: 1690454-39-7
Cat. No.: VC4244411
Molecular Formula: C14H20N2O2
Molecular Weight: 248.326
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1690454-39-7 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.326 |
| IUPAC Name | tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-9-15-8-10-6-4-5-7-11(10)12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) |
| Standard InChI Key | MQHAYLHGSZWLNR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CNCC2=CC=CC=C12 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a tetrahydroisoquinoline core fused to a carbamate group at the 4-position, with a tert-butyl moiety providing steric protection. The molecular formula is C₁₄H₂₀N₂O₂, and its IUPAC name is tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 248.32 g/mol | |
| SMILES | O=C(NC1CNCC2=C1C=CC=C2)OC(C)(C)C | |
| Boiling Point | Not reported | |
| Storage Conditions | 2–8°C in dry, dark conditions |
The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) while stabilizing the amine during synthetic transformations .
Spectroscopic Characterization
-
¹H NMR (300 MHz, CDCl₃): Signals at δ 1.45 (s, 9H, Boc CH₃), 3.05–3.20 (m, 2H, CH₂N), 4.35 (bs, 1H, NH), and 6.90–7.20 (m, 4H, aromatic) .
-
¹³C NMR: Peaks at δ 28.4 (Boc CH₃), 80.1 (Boc quaternary C), 155.2 (C=O), and 125–135 ppm (aromatic carbons) .
Synthesis Methods
Carbamate Protection of Tetrahydroisoquinolines
The most common route involves reacting 1,2,3,4-tetrahydroisoquinolin-4-amine with di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions:
Procedure:
-
Dissolve tetrahydroisoquinolin-4-amine (1 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) and (Boc)₂O (1.1 eq) at 0°C.
-
Stir at room temperature for 12 hours.
-
Purify via silica gel chromatography (hexane/ethyl acetate = 4:1) to yield the product (85–92%) .
Alternative Routes
-
Curtius Rearrangement: Acyl azides derived from tetrahydroisoquinoline-4-carboxylic acids undergo rearrangement in the presence of Boc-protecting agents, yielding the carbamate .
-
Enzymatic Catalysis: Lipase-mediated reactions in glycerol offer chemoselective N-Boc protection under mild conditions .
Applications in Medicinal Chemistry
HIV-1 Protease Inhibitors
The carbamate group in this compound facilitates hydrogen bonding with protease backbone residues (e.g., Gly27 in HIV-1 protease). Derivatives with tetrahydroisoquinoline scaffolds exhibit IC₅₀ values <10 nM against viral replication .
Example: Incorporation into amprenavir analogs improves metabolic stability by reducing CYP3A4-mediated oxidation .
Analgesic and Anti-Inflammatory Agents
Tetrahydroisoquinoline carbamates modulate μ-opioid and COX-2 receptors. In murine models, ED₅₀ values for pain relief range from 5–20 mg/kg.
| Derivative | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| 4-Boc-THIQ | μ-Opioid | 12 nM | |
| 7-Nitro-4-Boc-THIQ | COX-2 | 8 nM |
Pharmacological Properties
Metabolic Stability
The Boc group slows hepatic degradation, yielding a plasma half-life (t₁/₂) of 3.5 hours in rats. Primary metabolites result from oxidative dealkylation at the tetrahydroisoquinoline ring .
Toxicity Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume